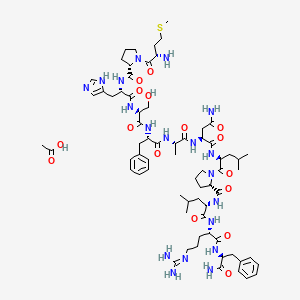
RFRP-1 (human) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RFRP-1 (human) acetate is a potent endogenous neuropeptide FF receptor agonist. It is a mammalian ortholog of avian gonadotropin inhibitory hormone, which plays a crucial role in inhibiting the secretion of gonadotropin and gonadotropin-releasing hormone. This compound is known for its ability to modulate reproductive functions and has been extensively studied for its effects on the hypothalamic-pituitary-gonadal axis .
准备方法
Synthetic Routes and Reaction Conditions
RFRP-1 (human) acetate is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification process is also scaled up, employing large-scale chromatography systems to ensure the purity of the final product .
化学反应分析
Types of Reactions
RFRP-1 (human) acetate primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions. it can be modified through specific chemical reactions to alter its properties or enhance its stability .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as protected amino acids, coupling agents like HBTU or DIC, and deprotection agents like TFA. The reactions are carried out under controlled conditions, often in an inert atmosphere to prevent side reactions .
Major Products Formed
The major product formed during the synthesis of this compound is the desired peptide sequence. Side products may include truncated or misfolded peptides, which are typically removed during the purification process .
科学研究应用
RFRP-1 (human) acetate has a wide range of scientific research applications:
作用机制
RFRP-1 (human) acetate exerts its effects by binding to neuropeptide FF receptors, specifically NPFF1 and NPFF2. This binding inhibits the secretion of gonadotropin and gonadotropin-releasing hormone by modulating the activity of gonadotropin-releasing hormone neurons and gonadotropes. The compound also affects the adenylate cyclase/cAMP/PKA-dependent ERK pathway, leading to decreased gonadotropin synthesis and release .
相似化合物的比较
Similar Compounds
RFRP-3 (human): Another homolog of gonadotropin inhibitory hormone with similar functions but different peptide sequences.
Neuropeptide Y: A peptide that also regulates reproductive functions but through different receptors and mechanisms.
Kisspeptin: A peptide that stimulates gonadotropin secretion, acting as an antagonist to RFRP-1 (human) acetate.
Uniqueness
This compound is unique due to its high potency and specificity for neuropeptide FF receptors. Its ability to inhibit gonadotropin secretion makes it a valuable tool in reproductive biology research and potential therapeutic applications .
属性
分子式 |
C69H105N19O16S |
|---|---|
分子量 |
1488.8 g/mol |
IUPAC 名称 |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C67H101N19O14S.C2H4O2/c1-37(2)28-46(59(93)77-44(20-13-24-74-67(71)72)57(91)78-45(55(70)89)30-40-16-9-7-10-17-40)81-64(98)53-22-15-26-86(53)66(100)50(29-38(3)4)83-61(95)49(33-54(69)88)79-56(90)39(5)76-58(92)47(31-41-18-11-8-12-19-41)80-62(96)51(35-87)84-60(94)48(32-42-34-73-36-75-42)82-63(97)52-21-14-25-85(52)65(99)43(68)23-27-101-6;1-2(3)4/h7-12,16-19,34,36-39,43-53,87H,13-15,20-33,35,68H2,1-6H3,(H2,69,88)(H2,70,89)(H,73,75)(H,76,92)(H,77,93)(H,78,91)(H,79,90)(H,80,96)(H,81,98)(H,82,97)(H,83,95)(H,84,94)(H4,71,72,74);1H3,(H,3,4)/t39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 |
InChI 键 |
QVLLRCRPXOUSBP-QSYHFWINSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCSC)N.CC(=O)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CCSC)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


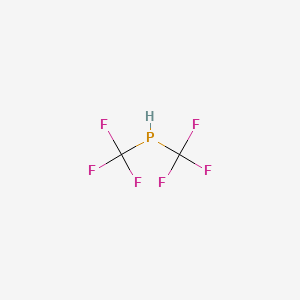


![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)
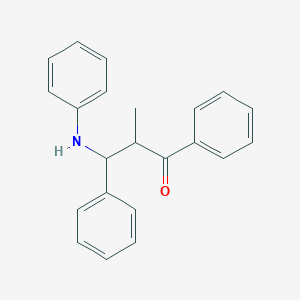
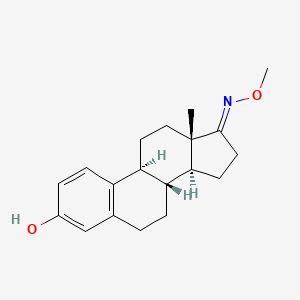
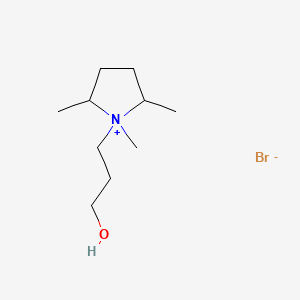

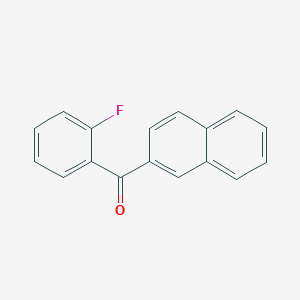

![2-[(4-Methylphenyl)sulfonyl]-5-nitro-2,3-dihydro-1h-isoindole](/img/structure/B14748026.png)
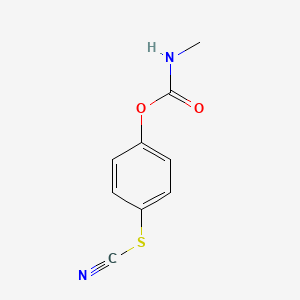
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
